
(8-Cyanoquinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Cyanoquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a cyano group at the 8th position and a boronic acid group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyanoquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline reacts with a boronic acid derivative under mild conditions. The reaction generally proceeds in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (8-Cyanoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Biaryl compounds or other substituted quinolines.
Wissenschaftliche Forschungsanwendungen
(8-Cyanoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (8-Cyanoquinolin-6-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- (8-Fluoroquinolin-6-yl)boronic acid
- (8-Trifluoromethylquinolin-6-yl)boronic acid
- (8-Aminoquinolin-6-yl)boronic acid
Comparison:
- (8-Fluoroquinolin-6-yl)boronic acid: Similar in structure but with a fluorine atom instead of a cyano group. This substitution can affect the compound’s reactivity and electronic properties.
- (8-Trifluoromethylquinolin-6-yl)boronic acid: Contains a trifluoromethyl group, which is more electron-withdrawing than the cyano group, potentially leading to different reactivity patterns.
- (8-Aminoquinolin-6-yl)boronic acid: Features an amino group, which can act as an electron-donating group, altering the compound’s reactivity and potential applications.
(8-Cyanoquinolin-6-yl)boronic acid stands out due to its unique combination of a cyano group and a boronic acid group, offering distinct reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C10H7BN2O2 |
|---|---|
Molekulargewicht |
197.99 g/mol |
IUPAC-Name |
(8-cyanoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H7BN2O2/c12-6-8-5-9(11(14)15)4-7-2-1-3-13-10(7)8/h1-5,14-15H |
InChI-Schlüssel |
GMAREFUZPIOMSY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C1)C#N)N=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


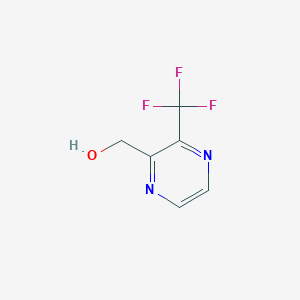
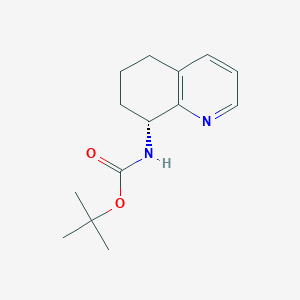


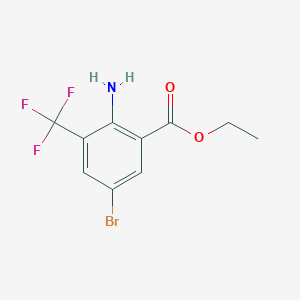
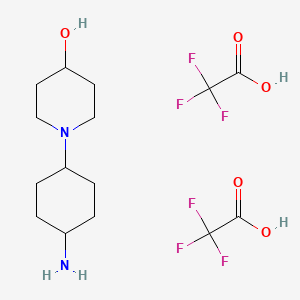

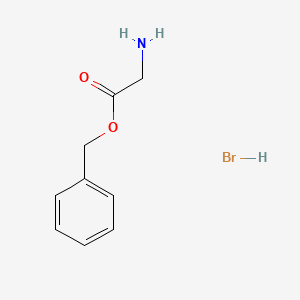
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
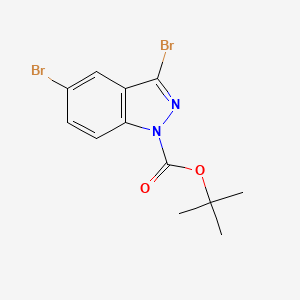

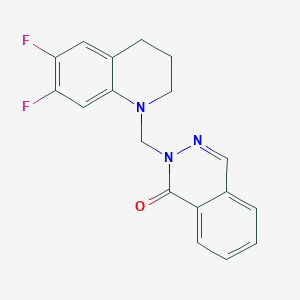
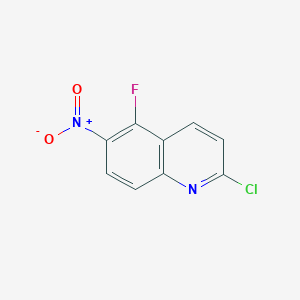
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
